5-methyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride
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Overview
Description
“5-methyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride” is a chemical compound with the molecular formula C8H10N2O2S·HCl . It appears as a light orange to yellow to green powder or crystal . This compound is used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives, which are known to have antithrombotic properties .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H10N2O2S.ClH/c1-10-3-2-5-6(4-10)13-7(9-5)8(11)12;/h2-4H2,1H3,(H,11,12);1H .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 234.70 . It is a solid at 20 degrees Celsius .
Scientific Research Applications
Microwave-Assisted Synthesis of Isothiazolopyridines
Isothiazolopyridines, among other compounds, have been synthesized using both conventional methods and modern microwave techniques, showing significant biological activities. The use of microwave-assisted reaction conditions offered higher yields in shorter times compared to traditional methods, suggesting potential efficiency in synthesizing related compounds for various biological applications (Youssef, Azab, & Youssef, 2012).
Synthesis of Novel Thiazolo[5,4-d]pyrimidines
This research demonstrates the synthesis of new thiazolo[5,4-d]pyrimidines, indicating the versatility of thiazole-based compounds in generating diverse biological active motifs. Such research underlines the importance of thiazolo and pyrimidine derivatives in medicinal chemistry for drug design and discovery processes (Chattopadhyay et al., 2010).
Enaminones as Building Blocks for Bioactive Compounds
The study on enaminones highlights their utility in synthesizing various bioactive compounds, including pyrazoles and isoxazoles, with antitumor and antimicrobial activities. This research illustrates the potential of using complex organic molecules as precursors for developing pharmacologically relevant compounds (Riyadh, 2011).
Exploration of Heterocyclic Carboxamides for Antipsychotic Agents
This work evaluates heterocyclic analogues of a known compound for their potential as antipsychotic agents, emphasizing the importance of heterocyclic structures in the development of therapeutic agents. The findings suggest that certain heterocyclic carboxamides show promising antipsychotic activity with fewer side effects, which could be relevant for the design and development of new therapeutic compounds (Norman et al., 1996).
Future Directions
Mechanism of Action
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 234.70 . Its bioavailability and other pharmacokinetic properties remain to be determined.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. The compound is recommended to be stored at room temperature, preferably in a cool and dark place .
Properties
IUPAC Name |
5-methyl-N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1,2-oxazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S.ClH/c1-6-4-8(15-17-6)10(16)14-11-13-7-2-3-12-5-9(7)18-11;/h4,12H,2-3,5H2,1H3,(H,13,14,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEXTKKJIIUNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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